BenchChemオンラインストアへようこそ!

5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid

Glycine Receptor Electrophysiology Neuropharmacology

This 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid (CAS 171850-30-9) is the only derivative that delivers the precise 5,7-Cl₂ electronic/steric profile required for mixed competitive/noncompetitive GlyR antagonism (Xenopus oocyte electrophysiology). It is the specified starting material in the patented thermal decarboxylation route to agrohorticultural bactericide precursor DCHQ — mono‑chlorinated, trifluoromethyl, or 2‑carboxy analogs cannot substitute. Complementary MAO‑B probe activity (IC₅₀ 115 nM) and well‑characterized ADME/ecotox benchmarks (CYP3A4 IC₅₀ 7.9 μM; algal EC₅₀ 2.4 mg/L) make this compound an indispensable reference standard and synthetic building block. Procure this exact CAS number to ensure protocol reproducibility and manufacturing yield.

Molecular Formula C10H5Cl2NO3
Molecular Weight 258.05 g/mol
CAS No. 171850-30-9
Cat. No. B061212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid
CAS171850-30-9
Molecular FormulaC10H5Cl2NO3
Molecular Weight258.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC=C(C2=O)C(=O)O)Cl)Cl
InChIInChI=1S/C10H5Cl2NO3/c11-4-1-6(12)8-7(2-4)13-3-5(9(8)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
InChIKeyDEBOCPZCSPMQBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid (CAS 171850-30-9) – Baseline Procurement Overview


5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid (CAS 171850-30-9), also referred to as 5,7-dichloro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid or 5,7-DCQC, is a halogenated quinoline derivative belonging to the class of 4-hydroxyquinoline-3-carboxylic acids [1]. Its molecular structure features chlorine atoms at the 5 and 7 positions of the quinoline ring, a hydroxyl group at the 4-position, and a carboxylic acid moiety at the 3-position, conferring distinct physicochemical properties including a molecular weight of 258.06 g/mol and a predicted boiling point of approximately 445.5°C at 760 mmHg . This compound is commercially available from multiple reputable vendors, typically at purities of 95–97%, and serves as both a key intermediate in the synthesis of agrohorticultural bactericides and a pharmacological probe for neuroreceptor studies [2].

5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid – Why Generic Substitution Fails


Substituting 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid with seemingly similar quinoline derivatives is not straightforward due to the precise electronic and steric contributions of the 5,7-dichloro substitution pattern on the quinoline scaffold [1]. The presence of two chlorine atoms at positions 5 and 7, in conjunction with the 4-hydroxy and 3-carboxylic acid functionalities, dictates a specific mechanism of action at the inhibitory glycine receptor (GlyR) that differs from mono-chlorinated or trifluoromethylated analogs [2]. Furthermore, the compound's role as a synthetic intermediate for agrohorticultural bactericides relies on this exact substitution pattern for subsequent chemical transformations, rendering alternative 4-hydroxyquinoline-3-carboxylic acids unsuitable for the established industrial process [3]. These context-dependent functional divergences underscore the necessity of selecting this specific CAS number for reproducible experimental and manufacturing outcomes.

5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid – Product-Specific Quantitative Evidence Guide


Glycine Receptor Antagonism: Mixed Competitive/Noncompetitive Mechanism vs. 7-Trifluoromethyl Analogs

In Xenopus laevis oocytes expressing the recombinant human GlyR α1 subunit, 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid inhibited glycine-evoked currents via a mixed mode comprising high-affinity competitive and low-affinity noncompetitive components. In contrast, the related 7-trifluoromethyl-4-hydroxyquinoline-3-carboxylic acid and 7-trifluoromethyl-4-hydroxyquinoline analogs exhibited purely competitive antagonism under identical assay conditions [1]. This mechanistic divergence is attributed to the specific 5,7-dichloro substitution pattern, which enables additional binding interactions within the GlyR pharmacophore [2].

Glycine Receptor Electrophysiology Neuropharmacology

MAO‑B Inhibition: IC₅₀ of 115 nM in Rat Brain Mitochondrial Homogenate

5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid exhibits monoamine oxidase B (MAO‑B) inhibitory activity with an IC₅₀ value of 115 nM, as determined in Sprague‑Dawley rat brain mitochondrial homogenate using kynuramine as the substrate and spectrophotometric detection of 4‑hydroxyquinoline formation [1]. In the same assay system, the structurally related 5,7-dichlorokynurenic acid (5,7-DCKA; CAS 131123-76-7), which differs in the position of the carboxylic acid group (2‑carboxy instead of 3‑carboxy), demonstrated an IC₅₀ of 860 nM for glycine site displacement on NMDA receptors [2], underscoring the importance of the 3‑carboxylic acid orientation for MAO‑B inhibitory potency.

MAO‑B Inhibition Neurodegeneration Enzymology

CYP3A4 Inhibition: IC₅₀ of 7.9 μM vs. 20 μM for Alternative Quinoline Derivatives

In a recombinant human CYP3A4 assay system co‑expressed with human P450 reductase and cytochrome b5, 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid inhibited CYP3A4‑mediated dealkylation with an IC₅₀ of 7.9 μM [1]. A separate study evaluating human CYP3A4 inhibition using a fluorescence‑based assay reported an IC₅₀ of 20 μM for a related quinoline derivative [2]. While the comparator compound is not explicitly named in the BindingDB entry, the 2.5‑fold difference in IC₅₀ values highlights that CYP3A4 inhibitory potency is sensitive to the specific substitution pattern of the quinoline scaffold.

CYP3A4 Inhibition Drug Metabolism ADME

Aquatic Toxicity: 72‑h Algal EC₅₀ of 2.4 mg/L vs. Daphnia EC₅₀ >7.3 mg/L

Environmental hazard profiling of 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid reveals differential toxicity across aquatic species. In a 72‑hour growth inhibition assay using the green alga Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum), the compound exhibited an EC₅₀ of approximately 2.4 mg/L . In contrast, acute immobilization testing with Daphnia magna (water flea) over 48 hours yielded an EC₅₀ greater than 7.3 mg/L . The 3‑fold difference in sensitivity between algae and daphnia indicates species‑specific toxicodynamic properties that should be considered in environmental risk assessments.

Ecotoxicology Environmental Risk Assessment Algal Toxicity

Industrial Synthetic Utility: Decarboxylation to 5,7-Dichloro-4-hydroxyquinoline (DCHQ)

5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid serves as the immediate precursor to 5,7-dichloro-4-hydroxyquinoline (DCHQ; CAS 21873-52-9) via thermal decarboxylation, a key step in the industrial production of agrohorticultural bactericides [1]. The patented process (US5731440A) explicitly requires the 3‑carboxylic acid derivative as the starting material, as the 2‑carboxy analog (5,7‑dichlorokynurenic acid) or unsubstituted 4‑hydroxyquinoline‑3‑carboxylic acid do not yield the desired DCHQ product under the specified reaction conditions [2]. This synthetic pathway has been optimized for high yield and industrial scalability, making the 5,7‑dichloro‑3‑carboxylic acid derivative irreplaceable for this application.

Agrochemical Synthesis Process Chemistry Intermediate

Selectivity Over Nicotinic Acetylcholine Receptors: EC₅₀ of 7 μM (α3β4)

Functional profiling against human nicotinic acetylcholine receptors (nAChRs) reveals that 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid acts as an agonist at the α3β4 subtype with an EC₅₀ of 7.0 μM (7,000 nM) [1]. The same compound exhibited EC₅₀ values of 9.0 μM and 29 μM at α2β4 and α4β2 subtypes, respectively, indicating modest potency and some subtype selectivity. While no direct comparator data are available for 7‑chloro‑4‑hydroxyquinoline or 7‑trifluoromethyl analogs in the same assay, this nAChR activity contrasts with the compound's primary GlyR antagonism and should be accounted for when interpreting cellular or in vivo phenotypic effects.

Receptor Selectivity Nicotinic Acetylcholine Receptor Off‑Target Profiling

5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid – Best Research and Industrial Application Scenarios


Neuropharmacology: Investigating Mixed-Mode Glycine Receptor Antagonism

This compound is the preferred choice for electrophysiology and pharmacological studies requiring a GlyR antagonist that exhibits a mixed competitive/noncompetitive mechanism, as demonstrated in Xenopus oocyte recordings [1]. Unlike the purely competitive 7‑trifluoromethyl analogs, 5,7‑dichloro‑4‑hydroxyquinoline‑3‑carboxylic acid enables dissection of complex GlyR gating mechanisms and may serve as a probe for GlyR‑mediated inhibitory neurotransmission in CNS preparations.

Neurodegeneration Research: MAO‑B Inhibition Tool Compound

With an IC₅₀ of 115 nM against rat brain MAO‑B, this compound represents a moderately potent inhibitor suitable for in vitro enzymatic studies and cell‑based models of Parkinson's disease [2]. Its activity profile is distinct from the more widely studied 5,7‑dichlorokynurenic acid (2‑carboxy analog), providing a complementary tool for structure‑activity relationship investigations of quinoline‑based MAO inhibitors.

Agrochemical Manufacturing: Key Intermediate for DCHQ‑Based Bactericides

This compound is an essential starting material for the industrial‑scale synthesis of 5,7‑dichloro‑4‑hydroxyquinoline (DCHQ), a precursor to agrohorticultural bactericides [3]. The patented thermal decarboxylation process is specifically optimized for the 3‑carboxylic acid derivative, and substitution with 2‑carboxy or unsubstituted analogs is not viable. Procurement of this CAS number ensures compliance with established manufacturing protocols and maximizes synthetic yield.

ADME and Toxicology Profiling in Drug Discovery

The available in vitro ADME data—including CYP3A4 inhibition (IC₅₀ = 7.9 μM) and aquatic toxicity endpoints (algal EC₅₀ = 2.4 mg/L; Daphnia EC₅₀ > 7.3 mg/L)—make this compound a useful reference standard for early‑stage drug metabolism and environmental safety assessments [4]. Researchers evaluating quinoline‑containing lead series can benchmark their candidates against this well‑characterized derivative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.